molecular formula C12H21NO4 B2844301 Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate CAS No. 2137093-91-3

Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate

Cat. No.: B2844301
CAS No.: 2137093-91-3
M. Wt: 243.303
InChI Key: YDTHZSZTWFGIBX-SECBINFHSA-N
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Description

Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a tert-butyl ester and a methoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Methoxyacetyl Group: The methoxyacetyl group can be introduced via an acylation reaction using methoxyacetic acid or its derivatives.

    Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the pyrrolidine ring, resulting in a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxyacetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the methoxyacetyl group to an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2R)-2-(2-hydroxyacetyl)pyrrolidine-1-carboxylate: Similar structure but with a hydroxyacetyl group instead of a methoxyacetyl group.

    Tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate: Contains a chloroacetyl group instead of a methoxyacetyl group.

Uniqueness

Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxyacetyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)10(14)8-16-4/h9H,5-8H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTHZSZTWFGIBX-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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